Hydrogen-Bond Donor Count: Ethylamino vs. Dimethylamino Pyrimidine Analogs
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide possesses three hydrogen-bond donor (HBD) atoms (two secondary amine NH and one amide NH), compared to only two HBD atoms in its direct dimethylamino analog N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide, in which the 6-NH is fully methylated . In TRPV1 antagonist series disclosed by Abbott Laboratories (US2008/0058401), the presence of a secondary amine at the pyrimidine 4- or 6-position was consistently associated with sub-nanomolar capsaicin antagonism, whereas N,N-dialkylated variants exhibited right-shifted IC₅₀ values, suggesting that the additional HBD contributes a specific polar contact within the vanilloid binding pocket [1]. The HBD count difference (3 vs. 2) also predicts distinct CNS permeability profiles under Lipinski and Hitchcock rules, where HBD count is inversely correlated with passive blood-brain barrier penetration.
| Evidence Dimension | Hydrogen-bond donor (HBD) count and predicted CNS permeability |
|---|---|
| Target Compound Data | HBD = 3 (ethylamino-NH, ethylene-NH, amide-NH); TPSA ≈ 96 Ų |
| Comparator Or Baseline | N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide: HBD = 2; TPSA ≈ 87 Ų |
| Quantified Difference | ΔHBD = +1 (33% increase); ΔTPSA ≈ +9 Ų (predicted) |
| Conditions | In silico calculation based on SMILES structure; experimental logBB data not available for this specific compound |
Why This Matters
For procurement decisions in CNS vs. peripheral target programs, the HBD count affects whether the compound is suitable for brain-penetrant or peripherally restricted pharmacological studies.
- [1] Lee, C., Perner, R.J., Brown, B.S., Darbyshire, J. (2008) 'Compounds That Inhibit TRPV1 and Uses Thereof', US Patent Application US2008/0058401 A1, Abbott Laboratories. Discloses SAR demonstrating that 4-alkylamino substituents on pyrimidine core modulate TRPV1 antagonist potency. View Source
